5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl-
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Overview
Description
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- is a compound belonging to the class of benzotriazepinones. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, sedative, anticonvulsant, and antidepressant properties . The compound’s structure includes a benzotriazepine ring, which is a seven-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- involves several steps. One efficient method includes the reaction of 2-aminobenzonitrile with acetic anhydride to form the intermediate 2-acetylaminobenzonitrile. This intermediate undergoes cyclization with hydrazine hydrate to yield the desired benzotriazepinone . The reaction conditions typically involve heating under reflux and the use of solvents like ethanol or methanol.
Chemical Reactions Analysis
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- involves its interaction with specific molecular targets. It is known to inhibit cholecystokinin (CCK) receptors, which are overexpressed in certain cancer cells . By binding to these receptors, the compound can inhibit cell growth and induce apoptosis in cancer cells. Additionally, its anxiolytic effects are mediated through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Comparison with Similar Compounds
5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- can be compared with other benzotriazepinones and benzodiazepines:
Devazepide: A potent CCKA receptor antagonist with high specificity.
Asperlicin: Another CCK antagonist with a similar benzodiazepine ring system.
3-Amino-1,4-benzodiazepines: These compounds also exhibit significant biological activities, including antitumor and anxiolytic properties.
The uniqueness of 5H-1,3,4-Benzotriazepin-5-one, 2-acetyl-1,4-dihydro-4-phenyl- lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
CAS No. |
502184-20-5 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-acetyl-4-phenyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)15-17-14-10-6-5-9-13(14)16(21)19(18-15)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI Key |
HVCYQRRNOFLPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=O)N(N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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